molecular formula C11H8BrFO2 B8474263 Ethyl 3-(4-bromo-2-fluorophenyl)propiolate

Ethyl 3-(4-bromo-2-fluorophenyl)propiolate

Cat. No.: B8474263
M. Wt: 271.08 g/mol
InChI Key: COIOUHFUTKEYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-bromo-2-fluorophenyl)propiolate is a useful research compound. Its molecular formula is C11H8BrFO2 and its molecular weight is 271.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrFO2

Molecular Weight

271.08 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2H2,1H3

InChI Key

COIOUHFUTKEYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round-bottomed flask, 4-bromo-1-ethynyl-2-fluorobenzene (2.0 g, 10.0 mmol) was combined with THF (28 ml) to give a brown solution. The solution was cooled to −78° C. and 1.5M LDA in cyclohexane (16.4 mL, 24.6 mmol, Eq: 2.45) was added via syringe. The reaction was stirred at −78° C. for 20 mins, ethyl chloroformate (5.42 g, 4.8 mL, 50.0 mmol, Eq: 4.97) was added at −78° C. and the reaction was stirred at room temp for 2 h under argon. The reaction was quenched with saturated NH4Cl and diluted with EtOAc. The aqueous layer was back-extracted with EtOAc. The organic layers were combined, washed with 1 M HCl (2×50 mL), H2O (1×50 mL), saturated NaHCO3 (1×50 mL) and brine (1×25 mL), dried over Na2SO4 and concentrated in vacuo to a dark red oil. The crude material was purified by flash chromatography (silica gel, 220 g, 0% to 20% EtOAc in heptane) to afford a pure fraction (4.49 g, 46%) of the desired product as an off white solid. The less pure fraction was stripped and the residue was recrystallized from EtOAc/hexane to afford an additional 1.64 g (17%) of the desired product as a pink powder. 1H NMR (CDCl3) δ ppm 7.40-7.53 (m, 1H), 7.28-7.39 (m, 2H), 4.28 (q, J=7.0 Hz, 2H), 1.32 (t, J=7.0 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.